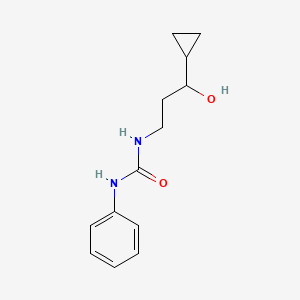
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38. This compound is known for its potential biological activities and applications in scientific research. It is also referred to as CPI-455 and is recognized as a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins.
Vorbereitungsmethoden
The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 3-chloropropanol to form 3-cyclopropyl-3-hydroxypropylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the hydroxyl group can be replaced by other functional groups like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to inhibit BET proteins makes it valuable in studying gene expression and epigenetic regulation.
Medicine: Its potential therapeutic applications include the treatment of cancer and inflammatory diseases, where BET protein inhibition can modulate disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea exerts its effects involves the inhibition of BET proteins. These proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. By inhibiting BET proteins, the compound can disrupt the transcription of genes involved in cell growth and inflammation, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea: This compound has similar structural features but with additional methyl groups on the phenyl ring, which may alter its biological activity.
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea: The presence of an ethoxy group on the phenyl ring can influence its solubility and reactivity.
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide: This compound has a naphthamide group instead of a phenyl group, which can significantly change its chemical properties and applications.
Eigenschaften
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12(10-6-7-10)8-9-14-13(17)15-11-4-2-1-3-5-11/h1-5,10,12,16H,6-9H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYMJTNBQCOJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














